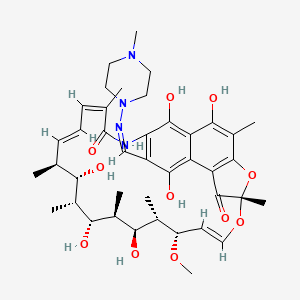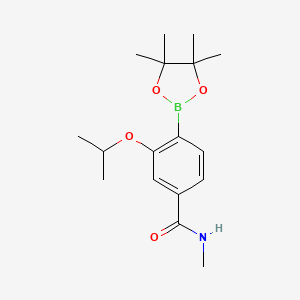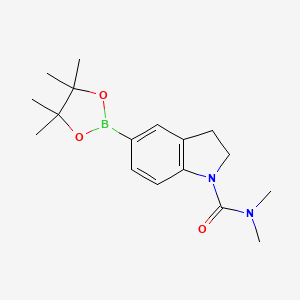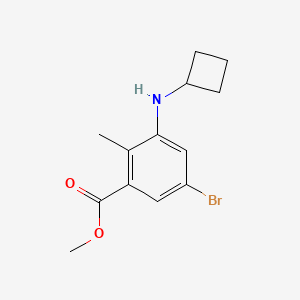
25-Desacetyl Rifampicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
25-Desacetyl Rifampicin is a metabolite of rifampicin, a well-known antibiotic used primarily in the treatment of tuberculosis. This compound retains partial antimicrobial activity and plays a significant role in the pharmacokinetics and pharmacodynamics of rifampicin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 25-Desacetyl Rifampicin involves the deacetylation of rifampicin. This process can be achieved through enzymatic or chemical methods. Enzymatic deacetylation typically involves the use of arylacetamide deacetylase, a liver esterase that catalyzes the removal of the acetyl group from rifampicin .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. High-Performance Liquid Chromatography (HPLC) is often employed to monitor the concentration of this compound during the production process .
Análisis De Reacciones Químicas
Types of Reactions: 25-Desacetyl Rifampicin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and excretion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can occur under basic conditions.
Major Products Formed: The primary product formed from these reactions is this compound itself, which retains significant antimicrobial activity .
Aplicaciones Científicas De Investigación
25-Desacetyl Rifampicin has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the study of rifampicin metabolism.
Biology: Investigated for its role in the metabolic pathways of rifampicin.
Medicine: Studied for its antimicrobial activity against Mycobacterium tuberculosis and other pathogens.
Industry: Employed in the quality control of rifampicin production.
Mecanismo De Acción
The mechanism of action of 25-Desacetyl Rifampicin involves the inhibition of DNA-dependent RNA polymerase in bacteria. This inhibition leads to the suppression of RNA synthesis, ultimately causing bacterial cell death. The compound binds to the β-subunit of the RNA polymerase enzyme, preventing the transcription process .
Comparación Con Compuestos Similares
Rifampicin: The parent compound from which 25-Desacetyl Rifampicin is derived.
Rifapentine: Another rifamycin derivative with similar antimicrobial activity.
Rifabutin: A related compound used in the treatment of tuberculosis and other bacterial infections.
Uniqueness: this compound is unique due to its partial retention of antimicrobial activity after deacetylation. This characteristic makes it an important metabolite in the study of rifampicin’s pharmacokinetics and pharmacodynamics .
Propiedades
Fórmula molecular |
C41H56N4O11 |
|---|---|
Peso molecular |
780.9 g/mol |
Nombre IUPAC |
(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione |
InChI |
InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12-,42-19-/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1 |
Clave InChI |
KUJZTIJOBQNKDR-ABEUPPPUSA-N |
SMILES isomérico |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N\N5CCN(CC5)C)/C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide](/img/structure/B13720567.png)

![(1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane](/img/structure/B13720584.png)


![sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13720601.png)






![7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13720646.png)
